9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through an esterification reaction of 3,4-(methylenedioxy)phenylacetic acid.
Construction of the Triazoloquinazoline Core: The triazoloquinazoline core is formed through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including cell cycle regulation and apoptosis.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar biological activities.
Benzodioxole derivatives: Various benzodioxole derivatives have been studied for their pharmacological properties, including COX inhibitors and cytotoxic agents.
Uniqueness
What sets 9-(2H-1,3-BENZODIOXOL-5-YL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE apart is its unique triazoloquinazoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other benzodioxole derivatives .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)6-11-15(12(23)7-18)16(22-17(21-11)19-8-20-22)10-3-4-13-14(5-10)25-9-24-13/h3-5,8,16H,6-7,9H2,1-2H3,(H,19,20,21) |
InChI Key |
OFMJDTCXKDZNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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